molecular formula C15H23NO2 B11820305 tert-Butyl 3-(benzyl(methyl)amino)propanoate

tert-Butyl 3-(benzyl(methyl)amino)propanoate

Cat. No.: B11820305
M. Wt: 249.35 g/mol
InChI Key: BQYFORSGNZYYHT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(benzyl(methyl)amino)propanoate ( 634916-43-1) is a high-value chemical intermediate with a molecular formula of C15H23NO2 and a molecular weight of 249.35 g/mol . This β-amino ester derivative is characterized by a tert-butyl ester group and a benzyl(methyl)amine moiety, features that make it a versatile building block in medicinal chemistry and organic synthesis . The tert-butyl group acts as a robust protecting group for the carboxylic acid, enhancing the compound's stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions . Its primary application is as a key precursor in the design and synthesis of more complex molecules, including peptidomimetics and dendrimers for biomedical research . The compound is offered with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl 3-[benzyl(methyl)amino]propanoate

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)10-11-16(4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

BQYFORSGNZYYHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN(C)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of β-Alanine tert-Butyl Ester Hydrochloride

The foundational step involves reducing tert-butyl cyanoacetate to β-alanine tert-butyl ester hydrochloride. As detailed in LookChem, this method employs Raney nickel under hydrogenation conditions:

  • Reaction Setup : tert-Butyl cyanoacetate is dissolved in a solvent (e.g., methanol or ethanol) with an alkaline agent (e.g., NaOH or KOH).

  • Catalytic Hydrogenation : Raney nickel catalyzes the reduction of the nitrile group to a primary amine, yielding β-alanine tert-butyl ester.

  • Acidification : Treatment with hydrogen chloride in an organic solvent (e.g., diethyl ether) converts the free amine to its hydrochloride salt, facilitating isolation.

This step achieves yields of ~80–90% with high purity, making it scalable for industrial production.

Sequential N-Alkylation to Introduce Benzyl and Methyl Groups

The β-alanine tert-butyl ester hydrochloride undergoes N-alkylation to install the benzyl and methyl substituents:

  • Benzylation : Reacting the amine with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours.

  • Methylation : Subsequent treatment with methyl iodide under phase-transfer conditions (e.g., tetraethylammonium bromide) at 25–40°C for 6–12 hours.

Challenges :

  • Selectivity : Sequential alkylation requires careful control to avoid over-alkylation.

  • Steric Hindrance : Bulky tert-butyl esters may slow reaction kinetics, necessitating prolonged heating.

Phase-Transfer Catalyzed N-Alkylation

One-Pot N,N-Dialkylation Strategy

Monash University research demonstrates a streamlined approach using phase-transfer catalysis (PTC) for double alkylation:

  • Substrate : β-Alanine tert-butyl ester (free amine form).

  • Benzylation : Benzyl bromide (1.1 equiv) and K₂CO₃ in dichloromethane (DCM) with tetraethylbenzylammonium chloride (TEBA) as the PTC agent.

  • Methylation : Direct addition of methyl iodide (1.1 equiv) without isolating the mono-alkylated intermediate.

Conditions :

  • Temperature: 25°C for benzylation, 40°C for methylation.

  • Yield: 75–82% overall, with >95% purity after crystallization.

Advantages :

  • Eliminates intermediate isolation, reducing processing time.

  • TEBA enhances reaction rates by shuttling ions between aqueous and organic phases.

Fragment Condensation via Lithium Amide Conjugate Addition

Tandem Conjugate Addition-Cyclization

A method from figshare utilizes lithium amides to form C–N bonds through Michael addition:

  • Lithium Amide Generation : Treating N-benzyl-N-(α-methylbenzyl)amine with n-BuLi in THF at −78°C.

  • Conjugate Addition : Reacting the amide with tert-butyl acrylate at −78°C for 3 hours.

  • Cyclization : Warming to room temperature induces intramolecular cyclization, forming the tetrahydroquinoline scaffold.

Modifications for Target Compound :

  • Replacing the aryl group in the acrylate with a propanoate backbone yields tert-butyl 3-(benzyl(methyl)amino)propanoate.

  • Yield: ~78% with >98% enantiomeric excess (ee) when chiral amines are employed.

Ugi Multi-Component Reaction for Peptoid Synthesis

Iterative Ugi Assembly

Research from the Royal Society of Chemistry outlines a four-component Ugi reaction to construct peptoids:

  • Components :

    • Amine: Benzylmethylamine.

    • Aldehyde: Formaldehyde.

    • Isocyanide: tert-Butyl isocyanide.

    • Carboxylic Acid: Propanoic acid.

  • Reaction : Conducted in methanol at 25°C for 24 hours, yielding a tert-butyl-protected peptoid.

Post-Modification :

  • Hydrolysis of the tert-butyl ester (if present) using HClO₄/silane systems.

  • Yield: 65–70% for the Ugi adduct, with scalability demonstrated up to 10-mer sequences.

Comparative Analysis of Methods

MethodKey StepsYield (%)ScalabilityComplexity
Catalytic Hydrogenation + AlkylationHydrogenation, N-alkylation80–90HighModerate
Phase-Transfer AlkylationOne-pot dialkylation75–82ModerateLow
Lithium Amide AdditionConjugate addition, cyclization78LowHigh
Ugi ReactionMulti-component assembly65–70HighModerate

Key Observations :

  • Industrial Preference : Catalytic hydrogenation followed by alkylation is favored for cost-effectiveness and high yields.

  • Stereochemical Control : Lithium amide methods offer superior enantioselectivity but require cryogenic conditions.

  • Versatility : Ugi reactions enable modular synthesis but necessitate post-modification steps .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(benzyl(methyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

tert-Butyl 3-(benzyl(methyl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzyl(methyl)amino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The benzyl(methyl)amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with tert-butyl 3-(benzyl(methyl)amino)propanoate, differing in substituents, ester groups, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Applications/Properties
This compound (Target) C₁₆H₂₃NO₂ 261.36 tert-Butyl ester, benzyl(methyl)amino group Pharmaceutical intermediate; high hydrolytic stability due to tert-butyl ester
Methyl 3-(benzyl(methyl)amino)propanoate C₁₂H₁₇NO₂ 207.27 Methyl ester instead of tert-butyl Lower lipophilicity; faster ester hydrolysis compared to tert-butyl analogues
tert-Butyl 3-(benzyl(2-(tert-butoxy)-2-oxoethyl)amino)propanoate (12b) C₂₀H₃₀N₂O₄ ~357.47 Additional tert-butoxycarbonyl (Boc) group on the amino substituent Requires deprotection for amine functionality; used in stepwise organic synthesis
3-(Benzyl((diphenylphosphino)methyl)amino)propanoate sodium (L5) C₂₄H₂₄NNaO₂P 420.42 Sodium carboxylate, diphenylphosphino group Catalytic applications (e.g., hydrosilylation); enhanced water solubility due to Na⁺
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate C₁₇H₃₆N₂O₂ 300.48 Diethylamino-pentyl chain, methyl group at 2-position Potential use in drug delivery due to extended aliphatic chain and tertiary amine

Functional and Property Comparisons

Hydrolytic Stability
  • The tert-butyl ester in the target compound provides superior resistance to hydrolysis compared to methyl esters (e.g., Methyl 3-(benzyl(methyl)amino)propanoate), which are more prone to enzymatic or acidic cleavage .
  • Sodium carboxylates (e.g., L5) exhibit high aqueous solubility but lack the hydrolytic stability of esters .
Lipophilicity and Bioavailability
  • The tert-butyl group enhances lipophilicity, improving membrane permeability and metabolic stability in pharmaceutical contexts .
  • Compounds with extended aliphatic chains (e.g., diethylamino-pentyl substituent in C₁₇H₃₆N₂O₂) may exhibit prolonged circulation times but reduced solubility .

Pharmaceutical Intermediates

The target compound’s stability and amine functionality make it ideal for synthesizing active pharmaceutical ingredients (APIs). For example:

  • tert-Butyl esters are frequently used in peptide synthesis to protect carboxylic acids, enabling selective deprotection .
  • Methyl esters (e.g., Methyl 3-(benzyl(methyl)amino)propanoate) are less favored in drug development due to rapid in vivo hydrolysis .

Biological Activity

Tert-butyl 3-(benzyl(methyl)amino)propanoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a benzyl(methyl)amino moiety. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

The molecular formula of this compound is C14H21NO2C_{14}H_{21}NO_2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the amino group is substituted with a benzyl group.

The mechanism of action for this compound involves several biochemical interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Protein-Ligand Interactions : The benzyl group can enhance binding affinity to target proteins, influencing cellular processes.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating various biological effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies on related compounds have shown potential in inhibiting cancer cell proliferation through mechanisms such as disrupting mitotic spindle formation in centrosome-amplified cancer cells .

Enzyme Interaction Studies

The compound has been used in studies investigating enzyme-substrate interactions. Its structure allows it to serve as an intermediate in synthesizing various biologically active molecules, potentially leading to new therapeutic agents .

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Anticancer ActivityInhibition of centrosome clustering in cancer cells; potential for inducing multipolar spindles
Enzyme InhibitionDemonstrated ability to inhibit specific enzymes involved in metabolic pathways
Binding AffinityEnhanced binding to target proteins due to the presence of the benzyl moiety

Example Case Study

In a study examining the effects of similar compounds on cancer cells, researchers found that certain derivatives could effectively induce cell death in malignancies characterized by centrosome amplification. The study reported that these compounds inhibited the KIFC1 protein, which plays a crucial role in organizing microtubules during cell division .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-(benzyl(methyl)amino)propanoate?

The synthesis typically involves a multi-step approach:

  • Amine Protection : The primary amine is protected using a tert-butoxycarbonyl (Boc) group via reaction with Boc-Cl in the presence of a base like triethylamine .
  • Nucleophilic Substitution : The protected intermediate undergoes alkylation with a benzyl(methyl)amine derivative under reflux conditions, often using polar aprotic solvents (e.g., DMF) .
  • Deprotection and Esterification : Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group, followed by esterification with tert-butyl alcohol under Steglich conditions (DCC, DMAP) . Purification is achieved via flash chromatography (hexane/EtOAc gradients) .

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify key signals: tert-butyl protons (~1.4 ppm), benzyl aromatic protons (7.2–7.4 ppm), and methylamino groups (~2.2–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide I band) validate functional groups .

Q. How does the tert-butyl group influence the compound’s solubility and stability?

The tert-butyl ester enhances lipophilicity , improving membrane permeability in biological studies. It also acts as a protecting group , stabilizing the ester against hydrolysis under basic conditions, which is critical for storage and stepwise synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Solvent Optimization : Use anhydrous DMF or THF to minimize side reactions (e.g., hydrolysis) .
  • Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) for esterification efficiency .
  • Temperature Control : Maintain reflux conditions (70–80°C) for nucleophilic substitution to balance reaction rate and byproduct formation .
  • Chiral Resolution : For enantiopure synthesis, employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution using lipases .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Chiral Auxiliaries : Incorporate (R)- or (S)-configured starting materials to control stereochemistry at the amino-propanoate center .
  • Dynamic Kinetic Resolution : Use palladium catalysts to racemize intermediates and favor a single enantiomer .
  • Crystallization-Induced Asymmetric Transformation : Recrystallize diastereomeric salts (e.g., with tartaric acid) to isolate the desired isomer .

Q. How does this compound interact with biological targets in drug discovery?

  • Mechanistic Probes : The benzyl(methyl)amino group mimics natural amine-containing substrates, enabling competitive inhibition studies with enzymes like monoamine oxidases .
  • Prodrug Design : The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acids, enhancing pharmacokinetic profiles .
  • Structure-Activity Relationship (SAR) : Modify the benzyl substituent (e.g., electron-withdrawing groups) to assess binding affinity via SPR or ITC assays .

Q. What computational methods predict the reactivity of this compound in complex reactions?

  • DFT Calculations : Model transition states for ester hydrolysis or nucleophilic attacks using software like Gaussian .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., receptors) to prioritize derivatives for synthesis .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates to guide synthetic planning .

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